6-phenyltetrahydro-2H-pyran-2-one
Overview
Description
6-Phenyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C11H12O2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is known for its unique structure, which includes a phenyl group attached to the tetrahydropyran ring. It is also referred to as (6R)-6-phenyltetrahydro-2H-pyran-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyltetrahydro-2H-pyran-2-one can be achieved through various methods. Another method includes the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters in a one-pot reaction involving phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Phenyltetrahydro-2H-pyran-2-one has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the TOR pathway in certain biological systems, influencing processes such as cell growth and metabolism . The compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties and use in agricultural applications.
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: A CO2-derived lactone used in polymer synthesis.
Uniqueness
6-Phenyltetrahydro-2H-pyran-2-one is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to other tetrahydropyran derivatives
Properties
IUPAC Name |
6-phenyloxan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCDTAEBOQCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10413-17-9 | |
Record name | NSC174846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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